molecular formula C8H9ClN2O2 B12861554 Methyl 2-chloro-6-(methylamino)nicotinate

Methyl 2-chloro-6-(methylamino)nicotinate

Cat. No.: B12861554
M. Wt: 200.62 g/mol
InChI Key: YQWJJYKNWMNKRB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(methylamino)nicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 6-position is replaced by a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(methylamino)nicotinate typically involves the chlorination of methyl nicotinate followed by the introduction of a methylamino group. One common method involves the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by the reaction with methylamine to introduce the methylamino group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(methylamino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted nicotinates with various functional groups.

Scientific Research Applications

Methyl 2-chloro-6-(methylamino)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(methylamino)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.

    Methyl 6-chloro-nicotinate: Similar structure but lacks the methylamino group.

    2-Chloro-6-methylnicotinic acid: Used in the synthesis of other compounds.

Uniqueness

Methyl 2-chloro-6-(methylamino)nicotinate is unique due to the presence of both the chlorine atom and the methylamino group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-chloro-6-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-10-6-4-3-5(7(9)11-6)8(12)13-2/h3-4H,1-2H3,(H,10,11)

InChI Key

YQWJJYKNWMNKRB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

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